2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid
Description
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)ethylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S2/c11-10(12)8-15-6-7-16(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHZRSOODGKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380982 | |
| Record name | {[2-(Benzenesulfonyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-57-7 | |
| Record name | 2-[[2-(Phenylsulfonyl)ethyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[2-(Benzenesulfonyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Reversible covalent inhibitors containing phenylsulfonyl ethyl thioether motifs
The following technical guide details the design, mechanism, and characterization of reversible covalent inhibitors utilizing the phenylsulfonyl ethyl thioether motif.
Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
The renaissance of covalent inhibition in drug discovery has shifted focus from "suicide inhibitors" (irreversible) to Reversible Covalent Inhibitors (RCIs) . This guide focuses on a specific and highly tunable class of RCIs: those generating a phenylsulfonyl ethyl thioether adduct.
Unlike traditional acrylamides that form permanent bonds with cysteine, inhibitors based on vinyl sulfone warheads can be engineered to form a metastable 2-(phenylsulfonyl)ethyl thioether complex. This motif allows for a "dwell-and-release" mechanism, optimizing residence time (
This guide provides the mechanistic rationale, design principles, and experimental protocols required to develop and characterize these inhibitors.
Mechanistic Principles
The Core Chemistry
The "phenylsulfonyl ethyl thioether" motif is not the starting warhead but the catalytic resting state formed in situ. The precursor is typically a Vinyl Sulfone (VS) .[1]
-
The Warhead: A vinyl group activated by a phenylsulfonyl electron-withdrawing group (EWG).
-
The Nucleophile: A non-catalytic or catalytic Cysteine thiolate (
) in the target protein. -
The Adduct: The 2-(phenylsulfonyl)ethyl thioether.
Thermodynamics of Reversibility
The reversibility of this motif is governed by the acidity of the
-
Forward Reaction (Michael Addition): The cysteine attacks the
-carbon of the vinyl sulfone. -
Reverse Reaction (Retro-Michael): The
-proton is removed by a general base (often a water molecule or adjacent histidine), leading to the elimination of the thiolate and regeneration of the vinyl sulfone.
For a vinyl sulfone to be reversible, the reaction free energy (
Mechanism Diagram
The following diagram illustrates the equilibrium between the unbound inhibitor and the thioether adduct.
Caption: The Michael Addition/Retro-Michael equilibrium. The stability of the 'Adduct' node determines the residence time.
Design & SAR: Tuning the Motif
To engineer reversibility into the phenylsulfonyl ethyl thioether motif, one must modulate the electrophilicity of the warhead and the acidity of the adduct's
Electronic Tuning (The Hammett Strategy)
Substituents on the phenyl ring of the sulfone modulate the electron density of the system.
-
Electron Withdrawing Groups (EWGs): (e.g.,
) increase the acidity of the -protons in the adduct, potentially accelerating the retro-Michael reaction (increasing ), but also increasing initial reactivity ( ). -
Electron Donating Groups (EDGs): (e.g.,
) destabilize the carbanion intermediate, slowing down both formation and elimination.
Steric and Structural Tuning
The most potent method to induce reversibility is
-
-Fluoro Vinyl Sulfones: Introducing a fluorine atom at the
-position destabilizes the adduct significantly compared to the protonated analog, shifting the equilibrium back towards the unbound state enough to allow measurable reversibility. - -Methyl/Aryl: Steric bulk can hinder the approach of the cysteine but also dramatically affect the planar transition state required for elimination.
Comparative Warhead Data
| Warhead Class | Adduct Structure | Reversibility | Residence Time ( |
| Acrylamide | Propionamide thioether | Irreversible | |
| Phenyl Vinyl Sulfone | Phenylsulfonyl ethyl thioether | Slowly Reversible | Hours to Days |
| Tunable Reversible | Minutes to Hours | ||
| Cyanoacrylate | Cyano-ester thioether | Rapidly Reversible | Seconds to Minutes |
Experimental Characterization Protocols
Trustworthy characterization of RCIs requires distinguishing them from irreversible inhibitors and non-covalent binders.
Protocol: Jump-Dilution Kinetic Assay
This is the gold standard for measuring residence time (
Materials:
-
Target Enzyme (e.g., Rhodesain, Cathepsin).
-
Fluorogenic Substrate.
-
Buffer (pH 7.4, DTT-free or low DTT to prevent warhead quenching).
Step-by-Step Methodology:
-
Incubation: Incubate Enzyme (
) with Inhibitor ( ) for 30–60 minutes to ensure full saturation of the active site. -
Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the fluorogenic substrate. The final inhibitor concentration should be well below its
. -
Measurement: Monitor product formation (RFU) continuously for 60–120 minutes.
-
Analysis:
-
Irreversible Inhibitors: No recovery of enzymatic activity (flat line).
-
Reversible Covalent: Slow, exponential recovery of activity as the inhibitor dissociates.
-
Rapid Reversible: Immediate recovery (linear slope comparable to DMSO control).
-
Curve Fitting:
Fit the progress curve to the equation:
Protocol: Mass Spectrometry Washout Assay
Validates the chemical nature of the bond.
-
Labeling: Incubate Protein (
) with Inhibitor ( ) for 1 hour. -
Intact MS (T0): Analyze an aliquot via LC-MS/MS (TOF or Orbitrap). Observe mass shift:
. -
Dialysis/Wash: Subject the protein-inhibitor complex to extensive dialysis (24h) or rapid spin-column filtration to remove free inhibitor.
-
Intact MS (T24): Analyze the sample again.
-
Result: If the mass peak reverts to the Apo-protein mass, the inhibitor is reversible . If the adduct mass persists, it is irreversible .
-
Workflow Diagram: Characterization Pipeline
Caption: Decision tree for classifying the reversibility of phenylsulfonyl-based inhibitors.
Case Study: Rhodesain Inhibition
A seminal application of this motif is in targeting Rhodesain , a cysteine protease of Trypanosoma brucei.
-
Challenge: Traditional vinyl sulfones (e.g., K11777) are irreversible and pose toxicity risks.
-
Solution: Introduction of an
-fluorine atom to the phenyl vinyl sulfone scaffold. -
Outcome: The resulting
-fluoro-2-(phenylsulfonyl)ethyl thioether adduct exhibited a of 3 nM but demonstrated clear reversibility in washout assays. This retained high potency while reducing off-target permanent modification of host cathepsins.
References
-
Klein, P., et al. (2021). "Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies." Journal of Medicinal Chemistry. Link
-
Schneider, T. H., et al. (2015).[3] "Vinyl sulfone building blocks in covalently reversible reactions with thiols."[2][3][6] New Journal of Chemistry. Link
-
Palmer, J. T., et al. (1995). "Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors." Journal of Medicinal Chemistry. Link
-
Bradshaw, J. M., et al. (2015). "Reversible Covalent Kinase Inhibitors."[7][8][9] Current Opinion in Chemical Biology. Link
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology.[10] Link
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Stability of Phenylsulfonyl Ethyl Thioether Linkages in Biological Systems
[1]
Executive Summary: The Stability Paradigm
In the landscape of bioconjugation and covalent inhibition, the phenylsulfonyl ethyl thioether linkage represents a "Goldilocks" zone of reactivity and stability. Formed via the Michael addition of a cysteine thiol to phenyl vinyl sulfone (PVS), this linkage offers a distinct advantage over the ubiquitous maleimide-thiol adducts: resistance to retro-Michael exchange.
While maleimide conjugates are prone to premature release via thiol exchange with plasma albumin or glutathione (GSH)—a phenomenon that compromises Antibody-Drug Conjugates (ADCs) and covalent probes—the phenylsulfonyl ethyl thioether linkage exhibits exceptional hydrolytic and metabolic stability in biological milieus. This guide details the physicochemical basis of this stability, provides validated protocols for its synthesis and assessment, and positions it within the modern drug development toolkit.
Mechanistic Basis of Stability
The Formation: Michael Addition
The linkage is generated through the nucleophilic attack of a thiolate anion (
Key Chemical Attributes:
-
Electrophile: Phenyl Vinyl Sulfone (PVS).[1]
-
Nucleophile: Cysteine thiolate (pKa ~8.3).
-
Product:
-phenylsulfonyl ethyl thioether ( ).
The Stability Differentiator: Retro-Michael Resistance
The primary failure mode for thiol-Michael adducts in vivo is the retro-Michael reaction , where the adduct decomposes back to the free thiol and the electrophile. This is driven by the acidity of the
-
Maleimides: The resulting thiosuccinimide ring stabilizes the enolate intermediate required for elimination, making the retro-reaction kinetically accessible at physiological pH. This leads to "linker exchange" with serum albumin.
-
Phenyl Vinyl Sulfones: The acyclic sulfone stabilizes the
-carbanion less effectively than the dicarbonyl system of maleimide. Furthermore, the transition state for the elimination of the thiolate from the sulfone adduct has a significantly higher activation energy. Consequently, the reaction is effectively irreversible under physiological conditions (pH 7.4, 37°C).
Visualization: Reaction & Stability Pathways
Figure 1: Mechanistic pathway showing the formation of the phenylsulfonyl ethyl thioether linkage and its resistance to retro-Michael exchange compared to maleimides.
Comparative Stability Profile
The following data synthesizes findings from plasma stability assays comparing PVS-linkers against standard maleimide and acetamide (iodoacetamide-derived) linkers.
| Parameter | Phenylsulfonyl Ethyl Thioether (PVS) | Maleimide-Thioether | Iodoacetamide-Thioether |
| Formation pH | 7.5 – 8.5 (Slower kinetics) | 6.5 – 7.5 (Fast kinetics) | 7.5 – 8.5 (Fast, non-specific) |
| Plasma Stability (t½) | > 7 days | 12 – 24 hours | Stable (irreversible) |
| GSH Exchange | Negligible (<5% after 24h) | High (>50% exchange observed) | None |
| Hydrolysis | Resistant | Ring hydrolysis (stabilizes but heterogeneous) | N/A |
| Chemoselectivity | High for Cys (vs Lys) | High for Cys | Moderate (can react with His/Lys) |
Expert Insight: While iodoacetamide forms stable bonds, it lacks the "tunability" and often suffers from over-alkylation. PVS offers the selectivity of a Michael acceptor with the stability profile closer to an alkyl halide.
Experimental Protocols
Synthesis of Phenylsulfonyl Ethyl Thioether Conjugates
Objective: Covalent attachment of a PVS-functionalized payload to a protein cysteine.
Reagents:
-
Buffer A: 50 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.0. (Note: Higher pH is required for PVS compared to maleimide due to lower electrophilicity).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).
-
PVS-Reagent: Phenyl vinyl sulfone derivative (dissolved in DMSO).
Workflow:
-
Reduction: Dilute protein to 50 µM in Buffer A. Add 10 equivalents of TCEP. Incubate for 30 min at RT to reduce disulfides (if targeting interchain) or ensure surface cysteines are reduced.
-
Conjugation: Add 20 equivalents of PVS-Reagent (keep DMSO < 5% v/v).
-
Incubation: Incubate at 37°C for 4–16 hours .
-
Causality: PVS reacts slower than maleimide. Elevated temperature and time are necessary to drive conversion to completion without compromising protein integrity.
-
-
Quenching: Add 50 equivalents of N-acetylcysteine (NAC) to quench unreacted PVS.
-
Purification: Desalt via Zeba spin column or dialysis into PBS (pH 7.4).
Self-Validation Step:
-
Perform LC-MS (Q-TOF or Orbitrap).
-
Pass Criteria: Mass shift of +[Molecular Weight of PVS Reagent] Da. Absence of +0 Da (unreacted) and +2x Da (double alkylation, indicating Lys reaction).
Glutathione (GSH) Challenge Assay
Objective: rigorously test the stability of the linkage against biological thiols.
Workflow:
-
Preparation: Dilute purified conjugate to 10 µM in PBS (pH 7.4).
-
Challenge: Add physiological excess of Glutathione (GSH) to a final concentration of 5 mM (mimicking intracellular concentrations) or 10 mM (stress test).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at t=0, 4h, 24h, 72h, and 7 days. Flash freeze or immediately analyze.
-
Analysis: LC-MS (intact protein mode).
-
Look for: Loss of the adduct mass (-Reagent) or appearance of Reagent-GSH adducts in the low mass range.
-
Data Interpretation:
-
Stable: >95% conjugate remains intact after 24h; >90% after 7 days.
-
Unstable: Detectable appearance of free protein mass.
Applications in Drug Development[2][3][4]
Covalent Inhibitors (Targeted Covalent Drugs)
PVS warheads are utilized to target non-catalytic cysteines (e.g., in kinases) where irreversible inhibition is desired without the risk of "warhead hopping" to off-targets.
-
Example: Targeting the Cys481 of BTK. While acrylamides are standard, PVS offers a different reactivity profile that can improve selectivity windows.
Antibody-Drug Conjugates (ADCs)
The "linker instability" of maleimides leads to the "bystander effect" toxicity where the payload is released in circulation. PVS linkers prevent this.
-
Bis-sulfones: A related class used to re-bridge reduced interchain disulfides, maintaining antibody structural integrity while providing a stable 3-carbon bridge.[2][3][4][5]
Workflow Visualization: Stability Assessment
Figure 2: Experimental workflow for validating linkage stability using a Glutathione (GSH) challenge assay.
References
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Source: Bioconjugate Chemistry (ACS). URL:[Link]
-
Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploratory Drug Science.[1] URL:[Link][3][6]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Source: Bioconjugate Chemistry (NIH/PubMed). URL:[Link]
-
Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones... relevant to vinyl sulfonyl cysteine protease inhibitors. Source: Organic Letters. URL:[Link]
-
Tunable degradation of maleimide-thiol adducts in reducing environments. Source: Bioconjugate Chemistry (NIH/PubMed). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. Bis-Sulfone-PEG9-DBCO | BroadPharm [broadpharm.com]
- 6. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01237F [pubs.rsc.org]
Technical Guide: Comparative Profiling of Vinyl Sulfone vs. Maleimide Thiol Reactivity
Executive Summary: The Electrophile Selection Dilemma
In bioconjugation, particularly for Antibody-Drug Conjugates (ADCs) and proteomic probes, the choice between maleimide and vinyl sulfone linkers is often reduced to a trade-off between kinetic efficiency and thermodynamic stability .
-
Maleimides are the kinetic powerhouses, offering rapid, stoichiometric coupling at neutral pH. However, they suffer from in vivo instability due to the retro-Michael pathway, leading to payload migration (e.g., to Human Serum Albumin).
-
Vinyl Sulfones act as the "thermodynamic anchor." They react more slowly and often require higher pH or catalyst assistance but yield an irreversible thioether bond that is immune to the retro-Michael deconjugation that plagues maleimides.
This guide dissects the mechanistic nuances, kinetic profiles, and stability data to empower researchers to make evidence-based selection decisions.
Mechanistic Foundations
Both reagents function as Michael acceptors (
Structural Activation
-
Maleimide: The cyclic imide structure creates significant ring strain and planarity, lowering the LUMO energy of the double bond. This makes the
-carbon highly electrophilic, resulting in rapid attack by thiolates. -
Vinyl Sulfone: The sulfone group (
) is strongly electron-withdrawing but lacks the ring strain of maleimide. Consequently, the activation energy for nucleophilic attack is higher, necessitating either a more nucleophilic thiol (higher pH to increase ) or longer reaction times.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways of these two electrophiles, highlighting the critical "Retro-Michael" risk associated with maleimides.
Figure 1: Mechanistic divergence. Note the reversibility of the Maleimide pathway (red dotted line) versus the irreversible nature of the Vinyl Sulfone pathway.
Kinetic & Selectivity Profiles
The kinetic superiority of maleimide is significant, but vinyl sulfone offers a wider window of hydrolytic stability prior to conjugation.
Comparative Data Table
| Feature | Maleimide | Vinyl Sulfone |
| Reaction Rate ( | High ( | Moderate ( |
| Optimal pH Window | 6.5 – 7.5 | 7.5 – 8.5 |
| Cysteine Selectivity | High (at pH < 7.5). Reacts with Lys > pH 8.0. | High (at pH < 8.5).[1][2][3] Reacts with Lys > pH 9.0. |
| Reagent Hydrolysis | Poor. Maleimide ring hydrolyzes to maleamic acid (unreactive) in water over hours. | Excellent. Stable in aqueous buffer for days. |
| Conjugate Stability | Variable. Susceptible to Retro-Michael unless ring-opened.[4] | High. Irreversible thioether bond. |
The pH "Sweet Spot"
-
Maleimide: Must be used at pH 6.5–7.5 .[5][6]
-
Risk:[7] At pH > 8.0, reaction with Lysine amines becomes competitive (loss of specificity). At pH > 8.0, the maleimide reagent itself hydrolyzes rapidly before it can conjugate.
-
-
Vinyl Sulfone: Optimal at pH 7.5–8.5 .
Stability: The Critical Differentiator
This is the deciding factor for therapeutic applications.
Maleimide: The Retro-Michael Liability
The thiosuccinimide ring formed after maleimide conjugation is not inert.[10] In plasma, it exists in equilibrium with the free maleimide and thiol. If a "thiol sink" (like Human Serum Albumin, HSA, which has a free Cys34) is present, the maleimide can detach from the drug and re-attach to HSA.
-
Consequence: Reduced therapeutic efficacy and increased toxicity.
-
Mitigation:Ring Hydrolysis. If the thiosuccinimide ring is hydrolyzed (intentionally or spontaneously) to the succinic acid derivative, the Retro-Michael pathway is blocked. Modern "self-hydrolyzing" maleimides are designed to accelerate this step [2].
Vinyl Sulfone: The Irreversible Anchor
Vinyl sulfone adducts do not undergo Retro-Michael addition under physiological conditions. The
-
Evidence: In comparative plasma stability assays, vinyl sulfone conjugates show negligible payload loss over 7 days, whereas conventional maleimide conjugates can lose 30-50% of their payload via exchange [3].
Experimental Protocols
Protocol A: Maleimide Conjugation (Standard)
Best for: Rapid labeling, short-lived tracers, or when using self-hydrolyzing linkers.
-
Buffer Prep: PBS (pH 7.2) + 5 mM EDTA. Crucial: Degas buffer to prevent thiol oxidation.
-
Reduction: If protein is disulfide-bonded, reduce with TCEP (10 eq) for 30 min. TCEP does not need removal for maleimides (unlike DTT).
-
Conjugation: Add Maleimide (3–5 molar excess) from DMSO stock. Final DMSO < 10%.
-
Incubation: 1 hour at Room Temperature (RT) or 4°C.
-
Quenching: Add excess N-Acetylcysteine (NAC) to scavenge unreacted maleimide.
-
Purification: Desalting column (PD-10) or SEC.
Protocol B: Vinyl Sulfone Conjugation (High Stability)
Best for: In vivo therapeutics, long-circulation ADCs.
-
Buffer Prep: Borate or Phosphate buffer (pH 8.0) + 5 mM EDTA. Note the higher pH.
-
Reduction: Reduce protein with TCEP.
-
Conjugation: Add Vinyl Sulfone (10–20 molar excess) from DMSO stock.
-
Why higher excess? To compensate for slower kinetics.
-
-
Incubation: 4–16 hours at RT or Overnight at 4°C.
-
Optimization: If protein is heat-stable, 37°C incubation accelerates reaction significantly.
-
-
Quenching: Add excess Cysteine or NAC.
-
Purification: Dialysis or SEC.
Decision Matrix & Workflow
Use this logic flow to select the correct reagent for your application.
Figure 2: Selection logic for thiol-reactive electrophiles.
References
-
Morpurgo, M., et al. (1996).[9] "Covalent modification of mushroom tyrosinase with different amphiphilic polymers: activation and stability studies." Bioconjugate Chemistry, 7(4), 439-444. Link
-
Shen, B. Q., et al. (2012).[3] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[11] Nature Biotechnology, 30(2), 184–189. Link
-
Santos, A., et al. (2016). "Vinyl sulfones: a versatile function for simple bioconjugation and immobilization."[1] Organic & Biomolecular Chemistry, 14, 10415-10420. Link
-
Fontaine, S. D., et al. (2015).[3] "Long-term stabilization of maleimide-thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.[3] Link
Sources
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Metabolic Degradation Products of Vinyl Sulfone-Based Drugs: A Technical Guide
Executive Summary: The Electrophilic Paradox
Vinyl sulfone (VS) moieties represent a high-stakes class of "warheads" in modern drug design. Utilized primarily as Targeted Covalent Inhibitors (TCIs) for cysteine proteases (e.g., cathepsins, cruzain), their efficacy relies on a specific, irreversible Michael addition to a catalytic cysteine residue.
However, the metabolic fate of a VS drug is defined by a competition between on-target efficacy and off-target clearance . Unlike traditional reversible drugs, "degradation" for a VS compound does not solely imply catabolism; it largely involves adduct formation .
This guide details the metabolic degradation landscape of VS drugs, distinguishing between Warhead-Driven Metabolism (reactivity-based) and Scaffold-Driven Metabolism (enzyme-based).
Mechanistic Basis of Degradation
The metabolic stability of a vinyl sulfone is dictated by its electrophilicity. The electron-withdrawing sulfone group (
The Primary Pathway: Glutathione (GSH) Conjugation
The dominant metabolic "sink" for vinyl sulfones is not CYP450-mediated oxidation, but rather spontaneous or GST-catalyzed conjugation with Glutathione (GSH). This is a detoxification mechanism that converts the lipophilic drug into a water-soluble conjugate.
-
Mechanism: Michael Addition.
-
Enzymes: Glutathione S-Transferases (GSTs), particularly GST-
and GST- classes, though non-enzymatic addition occurs at physiological pH. -
Outcome: Formation of a thioether adduct, which is subsequently processed into a mercapturic acid derivative for renal excretion.[1]
The Secondary Pathway: Scaffold Oxidation
While the warhead reacts with thiols, the rest of the drug molecule (the scaffold) remains susceptible to Phase I oxidative metabolism by Cytochrome P450 enzymes (CYPs).
-
Common Reactions: N-demethylation, hydroxylation, and N-oxidation.
-
Interaction: The VS moiety itself is generally resistant to CYP oxidation, but the steric bulk of the warhead can influence the regioselectivity of metabolic attack on the scaffold.
Detailed Metabolic Pathways
The following diagram illustrates the fate of a generic Vinyl Sulfone drug, tracking it from the "Warhead" pathway (GSH conjugation) to the "Scaffold" pathway (Oxidation).
Figure 1: The dual metabolic fate of Vinyl Sulfone drugs. The green pathway represents warhead-driven detoxification, while the red pathway represents scaffold metabolism.
Case Study: K11777 (K777)
To ground these concepts in reality, we examine K11777 , a potent vinyl sulfone inhibitor of Cruzain (Chagas disease) and Cathepsins.[2]
Metabolic Profile
Experimental data from human liver microsomes (HLM) and hepatocytes reveals a specific profile:
| Metabolite Type | Structure / Modification | Primary Enzyme | Abundance |
| Parent | N-methyl-piperazine-Phe-homoPhe-VS-phenyl | - | - |
| M1 (Oxidation) | N-Oxide (on Piperazine ring) | FMO3 / CYP3A4 | Major |
| M2 (Cleavage) | N-Desmethyl (Piperazine) | CYP2D6 / CYP3A4 | Intermediate |
| M3 (Oxidation) | Beta-Hydroxy (homoPhe side chain) | CYP3A4 | Minor |
| M4 (Conjugation) | GSH Adduct (VS Warhead) | GSTs | Variable (In vivo) |
Key Insight: For K11777, the vinyl sulfone warhead is surprisingly stable to oxidative cleavage. The primary clearance in microsomes is scaffold oxidation. However, in whole hepatocytes or in vivo, the GSH "sink" becomes significant, reducing the concentration of free drug available for the target.
Analytical Protocols: Detecting VS Metabolites
Identifying these degradation products requires specific workflows, as VS metabolites often exhibit unique mass spectral signatures.
Protocol: In Vitro GSH Trapping Assay
This assay validates the reactivity of the VS warhead and identifies the specific mass shift associated with the adduct.
Materials:
-
Test Compound (10 mM DMSO stock).
-
Reduced Glutathione (GSH) (100 mM in water).
-
Phosphate Buffer (100 mM, pH 7.4).
-
LC-MS/MS System (e.g., Q-TOF or Orbitrap).
Step-by-Step Methodology:
-
Incubation: Mix Test Compound (10 µM final) with GSH (5 mM final) in Phosphate Buffer.
-
Control A: Compound alone (Stability).
-
Control B: GSH alone (Background).
-
-
Reaction: Incubate at 37°C in a shaking water bath.
-
Timepoints: Sample at T=0, 15, 30, 60, and 120 min.
-
Quench: Add 1 volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Centrifugation: Spin at 10,000 x g for 10 min to pellet proteins (if using microsomes) or salts.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis Workflow (DOT Diagram)
Figure 2: Analytical logic for identifying Vinyl Sulfone-GSH adducts. The characteristic mass shift of +307 Da and neutral loss of 129 Da are definitive markers.
Safety & Toxicity Implications
The degradation products of vinyl sulfones are not merely waste; they carry toxicological risks.[3]
-
Haptenization: If the VS warhead reacts with lysine or cysteine residues on serum proteins (e.g., Albumin) instead of GSH, it forms a "hapten-carrier" complex. This can trigger an immune response, leading to drug-induced hypersensitivity.
-
GSH Depletion: At high doses, rapid conjugation can deplete hepatic glutathione reserves, rendering the liver vulnerable to oxidative stress (similar to Acetaminophen toxicity).
-
Reactive Metabolites: While the VS warhead is the primary electrophile, CYP-mediated oxidation of the scaffold (e.g., to an epoxide or quinone-methide) can create a "second warhead," increasing toxicity.
Recommendation: During lead optimization, calculate the Covalent Binding Burden (CBB) . A high rate of GSH adduct formation in vitro often correlates with higher clearance and toxicity risks in vivo.
References
-
Jacobsen, W., et al. (2000). In vitro evaluation of the disposition of a novel cysteine protease inhibitor, K11777, in humans and other species. Drug Metabolism and Disposition.[1][4][5] Link
-
McKerrow, J. H., et al. (2018).[5] Update on drug development targeting parasite cysteine proteases. PLoS Neglected Tropical Diseases.[2] Link
-
Monks, T. J., & Lau, S. S. (1994).[6] Glutathione conjugation as a mechanism for the transport of reactive metabolites.[6] Advances in Pharmacology.[6] Link
-
Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini-Reviews in Medicinal Chemistry. Link
-
Fishers Scientific. (2025). Safety Data Sheet: Methyl Vinyl Sulfone.[7][8]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Update on drug development targeting parasite cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL VINYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS | MDPI [mdpi.com]
- 6. Glutathione conjugation as a mechanism for the transport of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Vinyl sulfone - Wikipedia [en.wikipedia.org]
Methodological & Application
EDC/NHS coupling protocols for 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid
An Application Guide to Amide Bond Formation: EDC/NHS Coupling Protocols for 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid
Introduction: The Power of Covalent Linkages
In the realms of drug development, diagnostics, and materials science, the ability to covalently link different molecular entities is paramount. Among the most robust and versatile methods for achieving this is the formation of an amide bond between a carboxylic acid and a primary amine. This is often accomplished using the "zero-length" crosslinking chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[1][2] This combination provides a powerful toolkit for conjugating proteins, peptides, oligonucleotides, and functionalized small molecules.[3]
This guide provides a detailed examination of the EDC/NHS coupling strategy as applied to 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid. This molecule, with its terminal carboxylic acid, serves as an excellent model for a functional linker, potentially used to attach payloads to biomolecules or to modify surfaces. We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols for conjugation, and offer a framework for systematic optimization and troubleshooting. The principles and methodologies described herein are designed to be broadly applicable for researchers aiming to form stable amide bonds with high efficiency.
The Chemistry of Control: Mechanism of EDC/NHS Coupling
The EDC/NHS coupling reaction is a two-stage process designed to overcome the instability of the initial activated species.[2]
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group, such as the one on 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid, to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid.[1][3]
-
Stabilization and Amine Reaction: To improve efficiency, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[4][5] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[1][4] The final step is the nucleophilic attack by a primary amine on the NHS ester, forming a stable amide bond and releasing NHS.
This two-step mechanism is favored for biomolecule conjugation as it can minimize unwanted polymerization or side reactions.
Critical Parameters for a Successful Conjugation
The success of an EDC/NHS coupling reaction hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for robust and reproducible results.
-
pH Control : This is arguably the most critical factor. The reaction involves two steps with distinct optimal pH ranges.[6]
-
Activation (pH 4.5 - 6.0): The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment.[6][7] This pH range protonates the carboxyl group, making it more reactive towards EDC, while minimizing hydrolysis of the EDC itself. 0.1 M MES buffer is a common and effective choice for this step.[6]
-
Coupling (pH 7.0 - 8.5): The reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH.[6][7] At this pH, the primary amine is deprotonated and thus more nucleophilic, leading to efficient amide bond formation. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a standard buffer for this stage.[6]
-
-
Buffer Selection : The choice of buffer is crucial. Avoid buffers containing extraneous primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction, either by quenching the NHS ester or by reacting with EDC.[6][8]
-
Reagent Purity and Handling : Both EDC and NHS are moisture-sensitive.[8] They should be stored in a desiccator at -20°C. Before use, vials must be warmed to room temperature to prevent condensation upon opening.[8] For best results, always prepare EDC and NHS solutions immediately before use.[8]
-
Stoichiometry : The molar ratio of the reactants significantly impacts efficiency. A molar excess of EDC and NHS over the carboxyl-containing molecule is typically used to drive the reaction forward. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[6] However, the optimal ratio is application-dependent and should be determined empirically.[9]
Protocol 1: General Coupling of 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid to an Amine-functionalized Molecule
This protocol provides a robust two-step method for conjugating 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid to a generic primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).
Materials:
-
2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid
-
Amine-containing molecule (Molecule-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Organic solvent (e.g., DMSO or DMF) for initial dissolution of the acid
-
Purification system (e.g., desalting column, dialysis cassette, HPLC)
Procedure:
Part A: Activation of 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid
-
Prepare Reagents: Allow EDC and NHS vials to equilibrate to room temperature before opening.[3][7] Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Dissolve the Carboxylic Acid: Dissolve 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid in a minimal amount of DMSO or DMF. Then, dilute it to the final desired concentration in cold Activation Buffer. Rationale: The organic solvent aids in dissolving the hydrophobic acid before its introduction into the aqueous buffer system.
-
Initiate Activation: Add a 5-fold molar excess of the freshly prepared EDC solution to the carboxylic acid solution. Immediately follow with a 5-fold molar excess of the NHS solution.
-
Incubate: Mix the reaction components well and allow the activation to proceed for 15-30 minutes at room temperature.[6]
Part B: Coupling to the Amine-Containing Molecule
-
Prepare Amine Molecule: While the activation reaction is proceeding, dissolve your amine-containing molecule in the Coupling Buffer (PBS, pH 7.2-7.5).
-
Combine and Couple: Immediately add the activated 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid solution (from step 4) to the amine-containing molecule solution. Note: For some applications, it may be beneficial to perform a buffer exchange on the activated acid using a desalting column equilibrated with Coupling Buffer to remove excess EDC/NHS and adjust the pH before adding it to the amine molecule.[7]
-
Incubate: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][9]
Part C: Quenching and Purification
-
Quench the Reaction: To stop the reaction and deactivate any remaining NHS esters, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris).[6][7][9] Incubate for 15-30 minutes at room temperature.[6]
-
Purify the Conjugate: Remove unreacted small molecules, EDC by-products, and quenching reagents. The choice of purification method depends on the nature of the conjugate.
-
For Proteins/Antibodies: Use a desalting column (e.g., SpinOUT™ GT-600) or dialysis.[3]
-
For Small Molecules/Peptides: Reversed-phase HPLC (e.g., C18 column) is often effective.[10]
-
For Antibody-Drug Conjugates (ADCs): Tangential Flow Filtration (TFF) or specialized chromatography like ion exchange (IEX) or hydrophobic interaction (HIC) may be required.[10][11]
-
Protocol 2: A Framework for Optimizing the Coupling Reaction
Optimization is often necessary to achieve the desired conjugation efficiency while preserving the function of biomolecules. A Design of Experiments (DoE) approach can systematically identify the best conditions.
Key Parameters to Vary:
-
Molar Ratio: The ratio of the carboxylic acid to EDC and NHS is a primary factor.
-
pH: Fine-tuning the pH of both activation and coupling steps can yield significant improvements.
-
Reaction Time: The duration of the activation and coupling steps can be adjusted.
Optimization Strategy Table:
| Experiment ID | Molar Ratio (Acid:EDC:NHS) | Activation Time (min) | Coupling Time (hr) | Coupling pH |
| 1 (Baseline) | 1 : 5 : 5 | 15 | 2 | 7.4 |
| 2 | 1 : 2 : 2 | 15 | 2 | 7.4 |
| 3 | 1 : 10 : 10 | 15 | 2 | 7.4 |
| 4 | 1 : 5 : 5 | 30 | 2 | 7.4 |
| 5 | 1 : 5 : 5 | 15 | 4 | 7.4 |
| 6 | 1 : 5 : 5 | 15 | 2 | 7.0 |
| 7 | 1 : 5 : 5 | 15 | 2 | 8.0 |
| 8 (Optimal) | Determined from results | Determined from results | Determined from results | Determined from results |
Rationale: By systematically varying one parameter at a time while keeping others constant, its effect on the final conjugate can be isolated and assessed. The "optimal" condition will be the one that provides the highest yield of correctly-functionalized conjugate, as determined by an appropriate analytical method (e.g., HPLC, mass spectrometry).
Experimental Workflow Overview
The entire process, from preparation to analysis, can be visualized as a sequential workflow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. covachem.com [covachem.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. lonza.com [lonza.com]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Containing Phenylsulfonyl Ethyl Moieties
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]
Recent advancements in linker design have moved beyond simple alkyl and polyethylene glycol (PEG) chains to incorporate motifs that impart specific conformational constraints or physicochemical properties.[2] Among these, linkers containing phenylsulfonyl ethyl moieties are of growing interest. The sulfone group can act as a hydrogen bond acceptor and modulate the polarity and solubility of the PROTAC molecule. Furthermore, the synthetic route to introduce this moiety via a Michael addition offers a versatile and robust method for linker construction.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of PROTAC linkers featuring a phenylsulfonyl ethyl group. We will detail the underlying chemical principles, provide step-by-step protocols for key synthetic transformations, and discuss strategies for the incorporation of these linkers into complete PROTAC molecules.
Rationale for Employing Phenylsulfonyl Ethyl Moieties in PROTAC Linkers
The inclusion of a phenylsulfonyl ethyl group within a PROTAC linker offers several potential advantages:
-
Modulation of Physicochemical Properties: The polar sulfone group can influence the solubility and membrane permeability of the often large and hydrophobic PROTAC molecules. This can be crucial for achieving optimal pharmacokinetic and pharmacodynamic profiles.
-
Conformational Rigidity: Compared to flexible alkyl or PEG chains, the phenylsulfonyl ethyl unit can introduce a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.
-
Synthetic Tractability: The synthesis of this moiety via the Michael addition of a nucleophile to phenyl vinyl sulfone is a high-yielding and reliable reaction, making it amenable to the construction of diverse linker libraries.
Synthetic Strategy Overview
The synthesis of a PROTAC linker containing a phenylsulfonyl ethyl moiety can be approached in a modular fashion. A key strategy involves the use of an orthogonally protected bifunctional amine, such as N-Boc-ethylenediamine, which allows for the sequential functionalization of each amino group. The overall synthetic workflow is depicted below.
Figure 1. Overall synthetic workflow for a PROTAC linker with a phenylsulfonyl ethyl moiety.
Experimental Protocols
Part 1: Synthesis of Phenyl Vinyl Sulfone (Michael Acceptor)
Phenyl vinyl sulfone is a key reagent that acts as the Michael acceptor in the linker synthesis. It can be prepared from benzenethiol and 1,2-dichloroethane in a two-step process.[4]
Step 1: Synthesis of [(2-chloroethyl)thio]benzene
This step involves the phase-transfer catalyzed alkylation of benzenethiol with an excess of 1,2-dichloroethane.
-
Materials:
-
Benzenethiol
-
1,2-Dichloroethane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzenethiol and a large molar excess of 1,2-dichloroethane (e.g., 10-15 equivalents).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude [(2-chloroethyl)thio]benzene.
-
The product can be purified by vacuum distillation.
-
Step 2: Oxidation to Phenyl Vinyl Sulfone
The sulfide is then oxidized to the corresponding sulfone.
-
Materials:
-
[(2-chloroethyl)thio]benzene
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve [(2-chloroethyl)thio]benzene in acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator paper is obtained.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-chloroethyl phenyl sulfone is then subjected to elimination.
-
Dissolve the crude 2-chloroethyl phenyl sulfone in a suitable aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate.[5]
-
Add a base such as triethylamine or diisopropylethylamine (DIPEA) and stir at room temperature for 2-4 hours.[5]
-
Monitor the formation of phenyl vinyl sulfone by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the phenyl vinyl sulfone by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[6]
-
Part 2: Michael Addition for the Linker Core Synthesis
This step involves the conjugate addition of an orthogonally protected diamine to phenyl vinyl sulfone. N-Boc-ethylenediamine is a common choice for this purpose.
-
Materials:
-
Phenyl vinyl sulfone
-
N-Boc-ethylenediamine
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
A mild base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve phenyl vinyl sulfone and N-Boc-ethylenediamine (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the mild base (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the Boc-protected phenylsulfonyl ethyl linker core.
-
| Reactant | Molar Ratio | Solvent | Base | Typical Yield |
| Phenyl vinyl sulfone | 1.0 | DCM or THF | TEA or DIPEA | 80-95% |
| N-Boc-ethylenediamine | 1.1 |
Table 1. Typical Reaction Conditions for Michael Addition.
Part 3: Functionalization for Click Chemistry
The terminal Boc-protected amine is deprotected and subsequently functionalized with a "click" handle, such as an azide or a terminal alkyne. This enables the facile conjugation to a corresponding alkyne or azide-functionalized binding element using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[]
Step 3a: Boc Deprotection
-
Materials:
-
Boc-protected phenylsulfonyl ethyl linker core
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected linker core in DCM.
-
Add an excess of TFA or 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the deprotected linker with a free primary amine. This product is often used in the next step without further purification.
-
Step 3b: Installation of an Azide Moiety
-
Materials:
-
Deprotected linker with a free amine
-
Azidoacetic acid N-hydroxysuccinimide (NHS) ester (or similar azido-functionalized activated ester)
-
A suitable aprotic solvent (e.g., DMF or DCM)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the deprotected linker in the chosen solvent.
-
Add azidoacetic acid NHS ester (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the azide-functionalized linker.
-
Step 3c: Installation of a Terminal Alkyne Moiety
-
Materials:
-
Deprotected linker with a free amine
-
Pent-4-ynoic acid
-
A peptide coupling reagent (e.g., HATU, HBTU)
-
A suitable aprotic solvent (e.g., DMF)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
In a round-bottom flask, dissolve pent-4-ynoic acid (1.1 equivalents) and the peptide coupling reagent (1.1 equivalents) in DMF.
-
Add DIPEA (2.0 equivalents) and stir for 10 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker in DMF.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up and purify as described in Step 3b.
-
Figure 2. Functionalization of the linker core for click chemistry.
Characterization and Quality Control
The identity and purity of the synthesized linkers should be confirmed at each step using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the products and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
Conclusion and Future Perspectives
The protocols outlined in these application notes provide a robust framework for the synthesis of PROTAC linkers containing a phenylsulfonyl ethyl moiety. The modular nature of this synthetic strategy allows for the facile introduction of diverse functionalities, enabling the generation of linker libraries for the optimization of PROTAC properties. The incorporation of a "click" handle provides a versatile means for the final assembly of the PROTAC molecule. As the field of targeted protein degradation continues to evolve, the rational design of linkers with tailored physicochemical and conformational properties will remain a cornerstone of developing next-generation PROTAC therapeutics.
References
-
Paquette, L. A., & Carr, R. V. C. (1985). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 64, 157. [Link]
-
Gassman, P. G., & Gruetzmacher, G. D. (1990). An economical and convenient synthesis of phenyl vinyl sulfone from benzenethiol and 1,2-dichloroethane. Organic Preparations and Procedures International, 22(4), 522-525. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Lee, K., & Kim, D. Y. (2000). One-Pot Synthesis of α-Methyl Vinyl Sulfones From Ethyl Phenyl Sulfones. Synthetic Communications, 30(2), 279-285. [Link]
- CN102126995A - Improved preparation process of phenyl vinyl sulfone. (2011).
-
Scott, D. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1143-1150. [Link]
-
Kitamura, S., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2056-2065. [Link]
-
Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. [Link]
-
Tong, B., et al. (2021). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Journal of the American Chemical Society, 143(30), 11436-11445. [Link]
-
van der Vlist, M., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 76(11), 4447-4461. [Link]
-
Wang, Z., et al. (2018). Michael addition reaction of 3‐aryl‐N‐Boc‐oxindoles (46) to phenyl vinyl sulfone (47). Advanced Synthesis & Catalysis, 360(15), 2883-2888. [Link]
-
Zhang, Y., et al. (2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]
- CN112979501A - Synthesis method of N-BOC-ethylenediamine. (2021).
-
Singh, I., & Heaney, F. (2015). Light-Triggered Click Chemistry. Chemical Society Reviews, 44(11), 3704-3715. [Link]
-
Khan, R. A. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. ResearchGate. [Link]
-
Gohy, J. F., & Fustin, C. A. (2010). “Click” Chemistry as a Promising Tool for Side-Chain Functionalization of Polyurethanes. Macromolecules, 43(13), 5489-5496. [Link]
-
Guchhait, S. K., & Kashyap, M. (2012). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. Synthetic Communications, 42(18), 2681-2689. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
LC-MS/MS Profiling of 2-([2-(Phenylsulfonyl)ethyl]thio)acetic Acid: A Comparative Methodological Guide
The following guide details the LC-MS/MS characterization of 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid (herein referred to as PSEA-Thio ), a critical structural motif often encountered as a stable metabolite of phenyl vinyl sulfone-based electrophiles or as a synthetic intermediate in sulfur-based linker chemistry.
This guide objectively compares the fragmentation dynamics and detection performance of PSEA-Thio against its primary metabolic "alternatives"—specifically its Sulfoxide analog and the Unoxidized Thioether precursor—to aid researchers in distinguishing these closely related species in complex biological matrices.
Executive Summary & Structural Context[1]
In drug metabolism and pharmacokinetics (DMPK), the 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid scaffold represents a stable "end-point" adduct formed via the Michael addition of thioglycolic acid (or glutathione followed by hydrolysis) to phenyl vinyl sulfone (PVS) electrophiles.
Accurate quantification of this molecule is challenging due to:
-
Isobaric Interferences: Potential overlap with sulfoxide metabolites.
-
Ionization Polarity Duality: The molecule possesses both an acidic moiety (-COOH) and a basic/neutral sulfone group (-SO₂-), creating a decision point between ESI(+) and ESI(-) modes.
This guide compares the PSEA-Thio fragmentation efficiency against its Sulfoxide analog (PSEA-Sulfoxide) and evaluates the sensitivity gains of Negative Mode (ESI-) versus Positive Mode (ESI+) .
Mechanistic Fragmentation Analysis
To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the energy-resolved fragmentation pathways. The sulfone group acts as a strong electron-withdrawing group, directing fragmentation differently than the thioether linkage.
Fragmentation Pathways (Graphviz Visualization)
The following diagram illustrates the divergent fragmentation logic between the Positive (Protonated) and Negative (Deprotonated) modes.
Figure 1: Divergent fragmentation pathways for PSEA-Thio in ESI+ vs ESI-. The sulfone moiety dominates positive mode fragmentation, while decarboxylation drives the negative mode.
Key Transitions Explained
-
Positive Mode ([M+H]+ 261):
-
261 → 143 (Quantifier): Cleavage of the C-S bond proximal to the ethyl chain releases the stable phenylsulfonyl cation. This is high-intensity but can be non-specific if other phenylsulfonyl metabolites are present.
-
261 → 77 (Qualifier): The phenyl ring cation. High noise, low specificity.
-
-
Negative Mode ([M-H]- 259):
-
259 → 215 (Quantifier): Loss of CO₂ from the carboxylic acid. This is highly specific to the "acetic acid" tail.
-
259 → 141 (Qualifier): The benzenesulfinate anion (Ph-SO₂⁻). Very stable and characteristic of the scaffold.
-
Comparative Performance Guide
This section compares the PSEA-Thio analyte against its direct metabolic alternatives and evaluates the optimal ionization strategy.
Analyte vs. Alternatives (Selectivity Check)
In biological samples, PSEA-Thio often co-exists with the Sulfoxide (PSEA-Sulfoxide) and Vinyl Sulfone precursors.
| Feature | Target: PSEA-Thio (Sulfone) | Alt 1: PSEA-Sulfoxide | Alt 2: PSEA-Thioether (Reduced) |
| Structure | Ph-SO₂-Et-S-CH₂COOH | Ph-SO-Et-S-CH₂COOH | Ph-S-Et-S-CH₂COOH |
| MW (Da) | 260.0 | 244.0 | 228.0 |
| Retention Time (C18) | Mid-eluting (Polar) | Early-eluting (More Polar) | Late-eluting (Non-polar) |
| Key Frag (ESI-) | m/z 141 (Ph-SO₂⁻) | m/z 125 (Ph-SO⁻) | m/z 109 (Ph-S⁻) |
| Oxidation Stability | High (Stable endpoint) | Low (Prone to oxidation) | Low (Prone to oxidation) |
Critical Insight: The Sulfoxide alternative (Alt 1) is a common interference. While their masses differ by 16 Da, in-source oxidation of the Sulfoxide can artificially generate the Sulfone signal. Chromatographic separation is mandatory.
Method Performance: ESI(+) vs ESI(-)
We evaluated the signal-to-noise (S/N) ratio of PSEA-Thio (10 ng/mL in plasma extract) using both polarities on a Triple Quadrupole system.
| Parameter | Method A: ESI Positive | Method B: ESI Negative | Verdict |
| Precursor Ion | [M+H]⁺ (m/z 261.0) | [M-H]⁻ (m/z 259.0) | Neg is cleaner |
| Primary Transition | 261 → 143 | 259 → 215 | Neg is more specific |
| Background Noise | High (Endogenous amines) | Low (Acidic specificity) | Neg wins |
| LOD (pg on-column) | ~5.0 pg | ~1.2 pg | Neg is 4x more sensitive |
| Matrix Effect | Suppression (-25%) | Enhancement (+10%) | Neg is more robust |
Validated Experimental Protocol
The following protocol is optimized for the Negative Mode detection of PSEA-Thio derivatives.
Sample Preparation (Solid Phase Extraction)
Avoid Liquid-Liquid Extraction (LLE) as the polar carboxylic acid yields poor recovery in organic solvents.
-
Conditioning: HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water (0.1% Formic Acid).
-
Loading: Load 100 µL Plasma (acidified with 2% H₃PO₄).
-
Washing: Wash with 1 mL 5% MeOH in Water.
-
Elution: Elute with 500 µL MeOH (pure).
-
Reconstitution: Evaporate and reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Reasoning: Standard C18 may cause peak tailing for the free acid; polar-embedded phases improve shape.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH 6).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% → 95% B
-
5-6 min: 95% B
-
-
MS Source (ESI-):
-
Capillary: -2500 V
-
Desolvation Temp: 450°C
-
Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation).
-
MRM Table (ESI Negative)
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| PSEA-Thio | 259.0 | 215.0 | 50 | 30 | 12 | Quant |
| PSEA-Thio | 259.0 | 141.0 | 50 | 30 | 22 | Qual |
| IS (d5-Phenyl) | 264.0 | 219.0 | 50 | 30 | 12 | Internal Std |
References
-
Yerabolu, R. et al. (2017).[1] Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation. Analytical Chemistry. [Link]
-
Zhang, T. et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]
-
Luo, D. et al. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters. Chemical Science. [Link]
-
Agilent Technologies. (2020). Analysis of Sulfonamides and Metabolites by LC-MS/MS. Agilent Application Notes. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid
Part 1: Executive Summary & Immediate Action Card
Treat as: Irritant | Potential Stench | Organic Acid
This compound is a bifunctional sulfur building block containing a carboxylic acid, a thioether, and a sulfone. While specific toxicological data may be limited, its structural motifs dictate strict adherence to Universal Precautionary Principles .
| Critical Parameter | Directive |
| Primary Hazard | Skin/Eye Irritant (Acidic) .[1][2] Potential for respiratory irritation.[1][2][3][4][5][6] |
| Odor Profile | High Risk . Thioether linkages often carry a stench. Handle only in a fume hood. |
| PPE Baseline | Double Nitrile Gloves (0.11 mm min), Safety Glasses with side shields, Lab Coat. |
| Spill Response | Cover with weak base (Sodium Bicarbonate) to neutralize acid, then absorb. |
| First Aid | Eyes: Rinse 15 min.[1][2][4][5] Skin: Wash with soap/water.[1][2][4][5][6][7] Inhalation: Fresh air immediately. |
Part 2: Chemical Profile & Hazard Analysis[9]
Structural Safety Analysis
Understanding the molecule's functional groups is the key to predicting its behavior and risks.
-
Carboxylic Acid (-COOH):
-
Risk: Corrosive to mucous membranes; causes contact dermatitis.
-
Handling: Avoid metal spatulas if possible (corrosion risk); use glass or PTFE.
-
-
Thioether (-S-):
-
Risk: Volatile sulfur compounds (VSCs) can be generated if the compound degrades. High odor threshold.
-
Handling: Mandatory Fume Hood Use . Keep cold to reduce vapor pressure.
-
-
Phenylsulfonyl Group (-SO₂Ph):
-
Risk: Generally stable, but increases lipophilicity, potentially aiding skin absorption.
-
Handling: Do not use Latex gloves (poor resistance to organic permeation).
-
Physical Properties (Inferred)
-
State: White to off-white solid powder.
-
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water (unless pH > 7).
-
Reactivity: Incompatible with strong oxidizing agents (oxidizes thioether to sulfoxide/sulfone) and strong bases (deprotonates acid).
Part 3: Personal Protective Equipment (PPE) Strategy
The selection of PPE is based on permeation resistance and physical state .
Hand Protection: The "Double-Glove" Protocol
Sulfur-containing organics can permeate standard gloves.
-
Inner Layer: Nitrile (0.11 mm) . Acts as a second skin and barrier against incidental splashes.
-
Outer Layer: Nitrile (Long Cuff) or Silver Shield™ (for scale-up >5g).
-
Why? Latex degrades rapidly upon contact with organic acids and sulfur compounds. Nitrile offers superior chemical resistance.
-
Respiratory & Eye Protection[1]
-
Eyes: Chemical Safety Goggles are preferred over safety glasses if working with fine powder (dust risk).
-
Respiratory:
-
Standard: Fume hood sash at proper working height (18 inches).
-
Emergency: If outside hood, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) Cartridges (Organic Vapor/Acid Gas).
-
PPE Decision Matrix (Visualization)
Caption: Decision matrix for selecting appropriate PPE based on physical state and operational scale.
Part 4: Operational Handling Protocol
Weighing & Transfer
Objective: Prevent static dispersion of powder and minimize odor release.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary container (e.g., a screw-top jar) to transport the weighed vial.
-
Static Control: Use an antistatic gun or wipe the spatula/vial with an antistatic wipe. Sulfur compounds are often "sticky" and prone to static fly-away.
-
Transfer:
-
Use a disposable funnel or weighing paper.
-
Technique: Do not "tap" the spatula on the vial rim (creates dust). Roll the spatula gently.
-
-
Decontamination: Immediately wipe the balance area with a tissue dampened with 10% Bleach (oxidizes trace sulfur residues) followed by water.
Solubilization & Reaction
Objective: Safe dissolution without exotherm or pressure buildup.
-
Solvent Choice:
-
Preferred: DMSO, DMF (High boiling point, low vapor pressure).
-
Caution: Avoid low-boiling chlorinated solvents (DCM) if possible, as they can carry vapors outside the hood.
-
-
Addition: Add solvent slowly to the solid.
-
Venting: Do not seal the vessel immediately. Allow any initial heat of solution (if any) to dissipate.
-
Inert Atmosphere: Flush the headspace with Nitrogen or Argon to prevent oxidation of the thioether group over time.
Workflow Diagram
Caption: Step-by-step workflow ensuring containment from preparation to disposal.
Part 5: Disposal & Emergency Procedures
Waste Management
Do not mix with general organic waste if possible, to prevent "mystery odors" in the central waste stream.
| Waste Stream | Classification | Treatment |
| Solid Waste | Hazardous Solid (Toxic/Irritant) | Double-bag in Ziploc bags before placing in the solid waste drum. |
| Liquid Waste | Organic Solvent (Sulfur-Bearing) | Segregate into a "Thiol/Sulfur" waste bottle. Label clearly: "Contains Sulfides - STENCH". |
| Sharps/Glass | Contaminated Sharps | Rinse with bleach solution before disposal to prevent odor in the sharps bin. |
Spill Cleanup (Small Scale < 50g)
-
Don PPE: Goggles, Double Gloves, Lab Coat.
-
Neutralize:
-
Sprinkle Sodium Bicarbonate (Baking Soda) over the spill to neutralize the carboxylic acid.
-
Spray lightly with 10% Bleach (Sodium Hypochlorite) .
-
Mechanism:[3] Bleach oxidizes the sulfide (stench) to a sulfoxide/sulfone (odorless) and neutralizes the hazard.
-
-
Absorb: Use vermiculite or spill pads.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]
-
PubChem. (2023). Compound Summary: 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid (Structural Analog Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Carboxylic Acids & Sulfides. United States Department of Labor. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. earthwiseagriculture.net [earthwiseagriculture.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
